

## GSK2556286: A Promising Candidate to Combat Tuberculosis Treatment Relapse

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A comprehensive analysis of the novel drug candidate **GSK2556286** reveals its potential to significantly reduce tuberculosis (TB) treatment duration and prevent relapse. This guide offers a comparative overview of **GSK2556286** against standard and emerging TB therapies, supported by preclinical experimental data.

For researchers, scientists, and drug development professionals, this document provides a detailed examination of **GSK2556286**'s mechanism of action, efficacy data from murine models, and the experimental protocols underpinning these findings.

## **Comparative Efficacy in Reducing TB Relapse Rates**

**GSK2556286** has demonstrated significant potential in preclinical studies to shorten treatment duration and reduce relapse rates, positioning it as a valuable component of future TB combination therapies. When evaluated in the BALB/c mouse model of chronic TB infection, regimens containing **GSK2556286** showed comparable or superior efficacy to the current standard of care and the high-potency BPaL (bedaquiline, pretomanid, and linezolid) regimen.

A key finding is the potential for **GSK2556286** to replace the toxic linezolid component of the BPaL regimen without compromising efficacy.[1][2] This is a critical development, as linezolid is associated with significant adverse effects, including myelosuppression and neuropathy, which can limit its long-term use.[1]

Below is a summary of the quantitative data from preclinical relapse model studies:



Treatment Regimen	Duration of Treatment	Proportion of Mice Relapsing (%)
Standard of Care		
RHZ (Rifampin, Isoniazid, Pyrazinamide)	4 months	Lower than BPaL, BPa+GSK2556286, and BPaL+GSK2556286 after 2 months of treatment
Investigational Regimens		
BPaL (Bedaquiline, Pretomanid, Linezolid)	2 months	No significant difference compared to BPa+GSK2556286 and BPaL+GSK2556286
3 months	No significant difference compared to BPa+GSK2556286 and BPaL+GSK2556286	
BPa + GSK2556286	2 months	No significant difference compared to BPaL and BPaL+GSK2556286
3 months	No significant difference compared to BPaL and BPaL+GSK2556286	
BPaL + GSK2556286	2 months	No significant difference compared to BPaL and BPa+GSK2556286
3 months	No significant difference compared to BPaL and BPa+GSK2556286	
PaL + GSK2556286	2 & 3 months	Significantly more relapses compared to BPaL

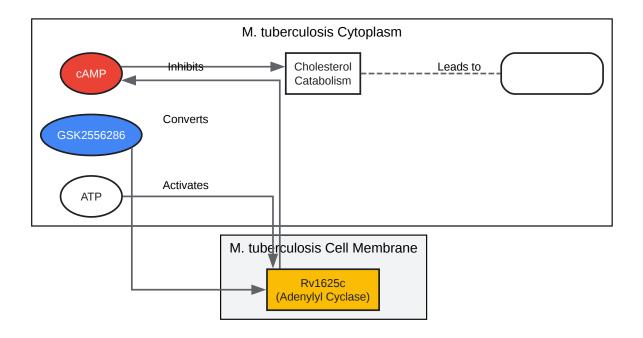


BL + GSK2556286	2 months	More relapses compared to BPaL
3 & 4 months	Similar relapse rates to BPaL	

# Unraveling the Mechanism of Action: Targeting Cholesterol Metabolism

**GSK2556286** employs a novel mechanism of action that is contingent on the bacterium's use of cholesterol as a carbon source, a process crucial for its survival within the host.[3] The drug is an agonist of the Mycobacterium tuberculosis membrane-bound adenylyl cyclase, Rv1625c. [4][5][6]

Activation of Rv1625c by **GSK2556286** leads to a significant increase in intracellular cyclic AMP (cAMP) levels.[4][6] This elevation in cAMP disrupts the normal cholesterol catabolism pathway in M. tuberculosis, ultimately inhibiting its growth, particularly within macrophages where cholesterol is a key nutrient source.



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**Figure 1:** Signaling pathway of **GSK2556286** in *M. tuberculosis*.

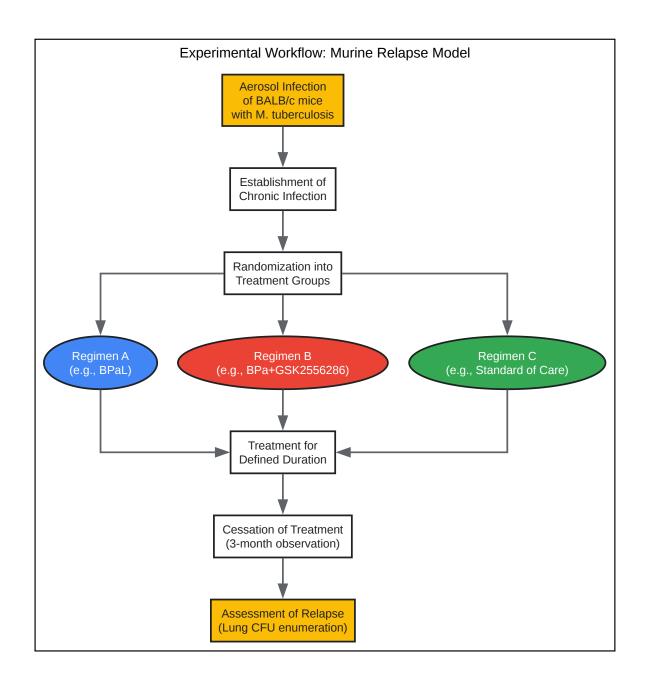
# Rigorous Preclinical Evaluation: Experimental Protocols

The promising results for **GSK2556286** were obtained through a well-established murine model of chronic TB infection, which is a cornerstone for evaluating the sterilizing activity of new drug regimens.

#### Relapse Mouse Model Protocol:

- Infection: Female BALB/c mice are infected with a high dose of M. tuberculosis (e.g., Erdman or H37Rv strain) via aerosol to establish a chronic infection in the lungs.
- Treatment Initiation: Treatment with the respective drug regimens commences several weeks post-infection, once a stable bacterial load is established in the lungs.
- Drug Administration: Drugs are typically administered orally, five days a week, for the specified duration (e.g., 2, 3, or 4 months).
- Assessment of Bacterial Load: At various time points during treatment, a subset of mice from each group is euthanized, and their lungs are homogenized to determine the colony-forming unit (CFU) counts on selective agar plates.
- Relapse Assessment: After the completion of the treatment period, a cohort of mice from
  each group is held for a defined period (e.g., 3 months) without further treatment. Following
  this "relapse" phase, the mice are euthanized, and their lungs are cultured to determine the
  proportion of mice with any detectable bacterial growth, which is indicative of treatment
  failure and relapse.





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**Figure 2:** Workflow for assessing treatment relapse in a murine TB model.

### **Conclusion and Future Directions**



The preclinical data for **GSK2556286** strongly suggest its potential to be a cornerstone of future, shorter, and less toxic TB treatment regimens. Its novel mechanism of action, targeting cholesterol metabolism, makes it an attractive candidate for overcoming drug resistance. The ability to replace linezolid in the BPaL regimen without a loss of efficacy is a particularly significant finding that could lead to improved patient outcomes with fewer side effects. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients with tuberculosis.

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